2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol 2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol
Brand Name: Vulcanchem
CAS No.: 896618-81-8
VCID: VC7445880
InChI: InChI=1S/C20H16N2O2S/c23-18-7-3-1-5-14(18)16-11-17-15-6-2-4-8-19(15)24-20(22(17)21-16)13-9-10-25-12-13/h1-10,12,17,20,23H,11H2
SMILES: C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CSC=C5
Molecular Formula: C20H16N2O2S
Molecular Weight: 348.42

2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol

CAS No.: 896618-81-8

Cat. No.: VC7445880

Molecular Formula: C20H16N2O2S

Molecular Weight: 348.42

* For research use only. Not for human or veterinary use.

2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol - 896618-81-8

Specification

CAS No. 896618-81-8
Molecular Formula C20H16N2O2S
Molecular Weight 348.42
IUPAC Name 2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Standard InChI InChI=1S/C20H16N2O2S/c23-18-7-3-1-5-14(18)16-11-17-15-6-2-4-8-19(15)24-20(22(17)21-16)13-9-10-25-12-13/h1-10,12,17,20,23H,11H2
Standard InChI Key DMZGLMPCGZCRAS-UHFFFAOYSA-N
SMILES C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CSC=C5

Introduction

2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex organic molecule featuring a unique structure that includes multiple heterocycles and functional groups. It belongs to the class of diazatricyclic compounds, which are known for their potential biological activity and utility in medicinal chemistry. The compound's structure incorporates a thiophene ring, an oxa-diazatricyclo structure, and a phenol group, making it a valuable candidate for various scientific and medical applications.

Synthesis and Preparation

The synthesis of 2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, which can be synthesized through reactions involving sodium metal with thiophene and ethylene oxide under controlled conditions. Industrial production may involve optimizing reaction conditions to achieve higher yields and purity, including the use of catalysts and controlled temperature and pressure conditions.

Applications and Biological Activities

This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms. In biology, it is investigated for its potential antimicrobial and anticancer properties. In medicine, it is explored for its therapeutic potential due to its unique structural features. In industry, it is utilized in the development of new materials with specific properties.

Application AreaDescription
ChemistryBuilding block for complex molecules, studying reaction mechanisms
BiologyAntimicrobial and anticancer properties
MedicineTherapeutic potential
IndustryDevelopment of new materials

Mechanism of Action

The mechanism of action of 2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Research Findings and Future Directions

Further studies are required to elucidate specific mechanisms, including binding affinities and kinetic parameters relevant to its biological activity. Characterization techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy would provide insights into functional groups present and electronic transitions. The compound's complex structure suggests potential applications in medicinal chemistry and drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator